3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYUVFHDUCQMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263302 | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-07-0 | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluoro 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogs
Precursor Chemistry and Starting Material Selection for the Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold relies heavily on the strategic selection and synthesis of appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. The choice of starting material dictates the subsequent cyclization and functionalization steps, particularly for introducing substituents at specific positions.
A common and effective strategy for the synthesis of functionalized pyrrolo[3,2-c]pyridines involves the initial construction of a core structure bearing a halogen atom, typically bromine. This halogen serves as a versatile handle for subsequent cross-coupling reactions or further functionalization.
A well-documented example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov The synthesis commences with a commercially available substituted pyridine, 2-bromo-5-methylpyridine. This starting material undergoes a series of transformations to build the fused pyrrole ring. The key steps include oxidation to the pyridine N-oxide, nitration at the 4-position, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a vinyl intermediate, and finally, a reductive cyclization using iron powder in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov This bromo-substituted intermediate is crucial for creating structural diversity, for instance, through palladium-catalyzed Suzuki coupling reactions to introduce various aryl groups at the 6-position. nih.gov
| Starting Material | Key Transformations | Intermediate Product |
| 2-bromo-5-methylpyridine | 1. Oxidation (m-CPBA) 2. Nitration (H₂SO₄/HNO₃) 3. Vinylation (DMF-DMA) 4. Reductive Cyclization (Fe/AcOH) | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
This multi-step synthesis highlights a rational approach to building a key intermediate that is primed for further modifications, including the potential introduction of other functional groups or halogens.
The regioselective introduction of both chlorine and fluorine onto the pyrrolo[3,2-c]pyridine core requires distinct strategies, often involving a combination of precursor control and post-cyclization modifications.
Fluorine at the C-4 Position: Introducing fluorine onto the pyridine ring of the scaffold is challenging. One viable strategy involves starting with a pre-fluorinated pyridine precursor. For example, the synthesis of 3-fluoro-4-aminopyridine has been achieved through nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by catalytic hydrogenation of the nitro group. nih.gov This 3-fluoro-4-aminopyridine could then, in principle, serve as a starting material for the construction of the fused pyrrole ring, thereby incorporating the fluorine atom at the desired C-4 position from the outset. Another approach involves the nucleophilic aromatic substitution (SNAr) of a chloro group on a dichloropyridine precursor with a fluoride (B91410) source like cesium fluoride (CsF) to generate a chloro-fluoropyridine intermediate before cyclization. chemicalbook.com
Chlorine at the C-3 Position: The C-3 position of the pyrrole ring in azaindoles is electronically rich and thus susceptible to electrophilic substitution. This inherent reactivity allows for direct halogenation. Enzymatic halogenation studies on azaindoles have shown that chlorination and bromination occur selectively at the C-3 position, which is the most electrophilic site. nih.gov This suggests that common electrophilic chlorinating agents, such as N-chlorosuccinimide (NCS), would likely exhibit high regioselectivity for the C-3 position of a pre-formed 4-fluoro-1H-pyrrolo[3,2-c]pyridine core.
Classical and Modern Synthetic Routes to 3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
The assembly of the target molecule can be envisioned through various synthetic sequences, combining classical ring-forming reactions with modern halogenation techniques.
The formation of the bicyclic pyrrolo[3,2-c]pyridine system is the cornerstone of the synthesis. A prominent method involves building the pyrrole ring onto an existing pyridine framework. As previously mentioned, a powerful route involves the reductive cyclization of a vinyl intermediate derived from a substituted 4-nitropyridine (B72724) N-oxide. nih.gov This transformation is typically achieved using reducing agents like iron in acetic acid and proceeds through the reduction of the nitro group to an amine, which then intramolecularly attacks the vinyl group to form the pyrrole ring.
Alternative classical methods for azaindole synthesis, though less specific to this isomer, include the Fischer indole (B1671886) synthesis, Madelung synthesis, and Larock indole synthesis, which have been adapted for pyridine-containing systems. google.com Modern approaches often utilize transition-metal catalysis, such as palladium-catalyzed domino reactions, to construct the fused ring system efficiently. nih.gov
Once the 1H-pyrrolo[3,2-c]pyridine core is established, post-cyclization halogenation can be employed to install the required substituents. A hypothetical route to the target compound could involve:
Synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine: This would likely start from a fluorinated pyridine precursor, such as 3-fluoro-4-aminopyridine, which undergoes reactions to form the fused pyrrole ring.
Regioselective C-3 Chlorination: The resulting 4-fluoro-1H-pyrrolo[3,2-c]pyridine would then be subjected to electrophilic chlorination. Based on the known reactivity of the azaindole nucleus, treatment with an electrophilic chlorine source like N-chlorosuccinimide (NCS) is expected to selectively install a chlorine atom at the C-3 position.
Another potential strategy involves nucleophilic aromatic substitution (SNAr) on a precursor that is halogenated at the 4-position. If a 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate can be synthesized, the chloro group can be displaced by fluoride. The rate-determining step in SNAr reactions is the initial attack by the nucleophile, and the highly electronegative fluorine atom on the pyridine ring can activate the ring towards this attack, making fluoride a surprisingly effective leaving group in this context. libretexts.orgmasterorganicchemistry.comstackexchange.comyoutube.com Subsequent C-3 chlorination would complete the synthesis.
| Synthetic Step | Reagents and Conditions | Purpose |
| Route A: Precursor Fluorination | ||
| 1. Pyrrole Ring Formation | Start with 3-fluoro-4-aminopyridine precursor; apply cyclization chemistry. | To construct the 4-fluoro-1H-pyrrolo[3,2-c]pyridine core. |
| 2. C-3 Chlorination | N-Chlorosuccinimide (NCS) in an appropriate solvent. | Regioselective electrophilic chlorination at the electron-rich C-3 position. |
| Route B: Post-Cyclization Fluorination | ||
| 1. Synthesis of 4-Chloro Intermediate | Synthesize 4-chloro-1H-pyrrolo[3,2-c]pyridine from a suitable pyridine precursor. | To create a precursor for nucleophilic fluorination. |
| 2. Nucleophilic Fluorination (SNAr) | High-temperature reaction with a fluoride source (e.g., KF, CsF) in a polar aprotic solvent. | To replace the C-4 chlorine with fluorine. |
| 3. C-3 Chlorination | N-Chlorosuccinimide (NCS) in an appropriate solvent. | Regioselective electrophilic chlorination at the C-3 position. |
Advanced Catalytic Approaches in the Synthesis of Halogenated Pyrrolo[3,2-c]pyridines
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. In the context of halogenated pyrrolo[3,2-c]pyridines, catalysis plays a pivotal role primarily in the functionalization of halogenated intermediates.
Palladium-catalyzed cross-coupling reactions are extensively used. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl substituents. nih.gov Similarly, Buchwald-Hartwig amination can be used to form C-N bonds.
While direct catalytic C-H halogenation of such systems is an emerging field, biocatalysis offers a green and highly selective alternative. Flavin-dependent halogenase enzymes have been shown to catalyze the chlorination and bromination of azaindoles with high regioselectivity for the C-3 position under environmentally benign conditions. nih.govresearchgate.net These enzymatic methods avoid the use of harsh reagents and can provide a direct route to 3-halogenated pyrrolopyridines.
Furthermore, copper-catalyzed reactions, such as N-arylation, have been employed to modify the pyrrole nitrogen of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, demonstrating the utility of catalytic methods in building molecular complexity from a halogenated scaffold. nih.gov
Palladium-Mediated Cross-Coupling Reactions for Pyrrolo[3,2-c]pyridine Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems like pyrrolo[3,2-c]pyridine. researchgate.net These reactions, typically performed on halogenated precursors, allow for the introduction of a wide array of substituents. The pyrrolo[2,3-d]pyrimidine scaffold, structurally similar to pyrrolopyridines, is an attractive framework for developing new derivatives through C-C bond formation via palladium-catalyzed cross-coupling. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate. In the context of pyrrolo[3,2-c]pyridines, a halogenated version of the scaffold can be reacted with various aryl- or vinylboronic acids. nih.govresearchgate.net For instance, the Suzuki cross-coupling reaction has been successfully employed to synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.gov A chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has also been demonstrated, highlighting the ability to differentiate between two different halogen sites. ntnu.no Microwave-assisted Suzuki-Miyaura reactions have proven efficient for the coupling of bromo-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one, a related heterocyclic system. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is highly valuable for introducing alkynyl moieties onto the pyrrolo[3,2-c]pyridine core, which can serve as handles for further transformations, such as cyclization reactions. nih.gov The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. researchgate.netorganic-chemistry.org While direct examples on the target molecule are not prevalent, the methodology is broadly applied to halogenated heterocycles. The reaction involves a palladium catalyst and a copper(I) co-catalyst, though copper-free versions have also been developed. libretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of a diverse range of amine nucleophiles at halogenated positions on the pyrrolo[3,2-c]pyridine scaffold. beilstein-journals.orgnih.gov For example, a successful Buchwald-Hartwig amination has been performed at the C-4 position of a 2-iodo-4-chloropyrrolopyridine intermediate using a secondary amine. ntnu.no This transformation is crucial for synthesizing aminopyrrolopyridine derivatives. The choice of palladium catalyst, ligand (e.g., X-Phos, BINAP), and base is critical for achieving high yields. beilstein-journals.orgnih.govresearchgate.net
| Reaction | Typical Catalyst/Ligand | Base | Solvent | Key Transformation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, XPhos Pd G2/XPhos | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene | Aryl/Vinyl Halide + Boronic Acid → Biaryl/Styrene |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Amine (e.g., Et₃N, Piperidine) | THF, DMF | Aryl/Vinyl Halide + Terminal Alkyne → Aryl/Vinyl Alkyne |
| Buchwald-Hartwig | Pd(OAc)₂/X-Phos, Pd₂(dba)₃/BINAP | KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Aryl/Vinyl Halide + Amine → Aryl/Vinyl Amine |
Nucleophilic Aromatic Substitution Strategies for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing fluorine atoms into aromatic and heteroaromatic rings. nih.gov For the synthesis of 4-fluoro-pyrrolo[3,2-c]pyridine systems, this reaction is particularly relevant. The process typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride source. nih.govresearchgate.net
The efficiency of the SNAr reaction is highly dependent on the electronic nature of the ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at positions 2 and 4 (ortho and para to the ring nitrogen). youtube.com The presence of additional electron-withdrawing groups on the ring further activates it towards substitution. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net This "nitropyridine pathway" represents a convenient strategy for the nucleophilic aromatic substitution on pyridines. nih.govresearchgate.net Common fluoride sources for these reactions include cesium fluoride (CsF) and potassium fluoride (KF). nih.govchemicalbook.com
Derivatization Strategies for this compound and its Analogs
Once the core this compound scaffold is synthesized, it can be further modified at several positions to generate a library of analogs for various applications.
Modification at the Pyrrole Nitrogen (N-1) of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrole nitrogen (N-1) is a common site for derivatization. The N-H proton can be readily removed by a base, and the resulting anion can be reacted with various electrophiles.
N-Alkylation/N-Arylation: This involves the introduction of alkyl or aryl groups at the N-1 position. Such modifications can significantly alter the compound's physical and biological properties. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine has been arylated at the N-1 position with a 3,4,5-trimethoxyphenyl group. nih.gov
N-Protection: In multi-step syntheses, the pyrrole nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the trimethylsilylethoxymethyl (SEM) group, which can be introduced under basic conditions. ntnu.no This protection is often essential for subsequent cross-coupling reactions to proceed cleanly. ntnu.no
Functionalization at the Halogenated Positions (C-3 and C-4) and Other Peripheral Sites
The chlorine and fluorine atoms at the C-3 and C-4 positions, respectively, provide handles for selective functionalization.
At the C-3 Position (Chloro): The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. wikipedia.org Therefore, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be selectively performed at the C-3 position to introduce aryl, alkynyl, and amino groups, respectively, while leaving the C-4 fluorine atom intact.
At the C-4 Position (Fluoro): While less reactive in cross-coupling, the C-F bond can be displaced via nucleophilic aromatic substitution (SNAr) by strong nucleophiles (e.g., alkoxides, thiolates, amines), particularly due to the activating effect of the fused pyrrole ring and the pyridine nitrogen. This allows for the introduction of a different set of functional groups at C-4. nih.gov
| Position | Reaction Type | Introduced Functional Group | Example Reagent |
|---|---|---|---|
| C-3 (Cl) | Suzuki-Miyaura | Aryl/Heteroaryl | Phenylboronic acid |
| C-3 (Cl) | Sonogashira | Alkynyl | Phenylacetylene |
| C-3 (Cl) | Buchwald-Hartwig | Amino | Morpholine |
| C-4 (F) | SNAr | Alkoxy | Sodium methoxide |
| C-4 (F) | SNAr | Amino | Piperidine (B6355638) |
| N-1 (H) | N-Arylation | Aryl | 3,4,5-Trimethoxyphenylboric acid |
Expansion of the Pyrrolo[3,2-c]pyridine Core to Polyheterocyclic Systems
The pyrrolo[3,2-c]pyridine scaffold can serve as a building block for the synthesis of more complex, polyheterocyclic systems. This can be achieved through various strategies:
Annulation Reactions: Functional groups introduced onto the core can be used in subsequent cyclization reactions to build additional rings. For example, an ortho-alkynyl aniline (B41778) derivative could undergo an intramolecular cyclization to form a new fused ring.
Multi-component Reactions: Strategies like the Ugi-Zhu reaction followed by cascade processes can be employed to construct complex polyheterocyclic compounds from simpler precursors. nih.gov
Intramolecular C-H Arylation: Palladium-catalyzed intramolecular C-H arylation provides a powerful method for constructing fused-ring skeletons by forming a new ring through the coupling of an existing aryl halide with a C-H bond on the same molecule. beilstein-journals.org
These advanced synthetic strategies enable the transformation of the relatively simple this compound core into elaborate molecular architectures with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Advanced Analytical and Spectroscopic Characterization in Research of 3 Chloro 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Derivatives
High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Pattern Analysis of Pyrrolo[3,2-c]pyridine Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized pyrrolo[3,2-c]pyridine derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS allows for the calculation of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. This technique is routinely used to verify the successful synthesis of target molecules. nih.gov
For instance, in the characterization of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS was performed in electrospray ionization (ESI) mode. The observed masses for the protonated molecules [M+H]⁺ were consistently found to be within a very narrow margin of the theoretically calculated masses, typically with an error of less than 5 ppm, providing strong evidence for the proposed structures. nih.gov
A key feature in the mass spectra of chlorine-containing compounds like derivatives of 3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is the characteristic isotopic pattern. Due to the natural abundance of two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum exhibits two distinct peaks for the molecular ion, separated by two mass units. The primary peak corresponds to the molecule containing ³⁵Cl ([M]⁺), while a secondary, less intense peak corresponds to the molecule with ³⁷Cl ([M+2]⁺), with a relative intensity ratio of approximately 3:1. This isotopic signature serves as a clear and definitive marker for the presence of a single chlorine atom within the molecule.
Below is a table of HRMS data for several related pyrrolo[3,2-c]pyridine derivatives, demonstrating the accuracy of the technique.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀FN₂O₃ | 379.1458 | 379.1456 |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₄H₂₅N₂O₄ | 405.1814 | 405.1815 |
Data sourced from research on related pyrrolo[3,2-c]pyridine derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom, allowing for the precise assignment of the molecular framework and the position of substituents on the this compound core.
In ¹H NMR spectra, the chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J values). For example, protons on the pyrrolo[3,2-c]pyridine ring system exhibit characteristic chemical shifts and coupling patterns that confirm the core structure. The presence of fluorine introduces further complexity and information through ¹H-¹⁹F and ¹³C-¹⁹F coupling. fluorine1.ru
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the nature of attached atoms and functional groups. In research on related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs, spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 126 MHz for ¹³C. nih.gov The resulting data allowed for unambiguous assignment of all proton and carbon signals, confirming the successful synthesis and substitution pattern of the target compounds.
The following table presents representative ¹H NMR data for a related pyrrolo[3,2-c]pyridine derivative.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pyridine (B92270) H | 9.06 | s |
| Phenyl H | 7.95 | d, J = 8.6 | |
| Pyridine H | 7.76 | s | |
| Phenyl H | 7.43 | d, J = 8.6 | |
| Pyrrole (B145914) H | 7.37 | d, J = 3.3 | |
| Pyrrole H | 6.80 | d, J = 3.0 | |
| Trimethoxyphenyl H | 6.70 | s | |
| Methoxy H | 3.95 | s | |
| Methoxy H | 3.91 | s |
s = singlet, d = doublet. Data sourced from research on a related pyrrolo[3,2-c]pyridine derivative. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture and Conformation of Pyrrolo[3,2-c]pyridine Analogs
While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unparalleled, atom-level view of a molecule's architecture in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For pyrrolo[3,2-c]pyridine analogs, crystallographic studies are crucial for understanding their conformational preferences and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in a crystal lattice. This information is vital for structure-based drug design and for understanding the material properties of the solid.
In a study of the related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, an isomer of a core fragment, X-ray analysis revealed that the bicyclic system is essentially planar. researchgate.net The molecules in the crystal were connected by pairs of N-H···N hydrogen bonds, forming inversion dimers. These dimers were further linked by C-H···N interactions, creating a two-dimensional network. researchgate.net Similar intermolecular forces would be expected to play a significant role in the crystal packing of this compound derivatives. The structural characterization of new pyrrolo[3,2-c]pyridine derivatives has been successfully achieved using single crystal X-ray diffraction. researchgate.net
Below is a table summarizing key parameters that are typically determined from a crystallographic experiment.
| Parameter | Description | Typical Information Obtained |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Provides insight into the fundamental packing symmetry. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and reveals any structural strain. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., hydrogen bonds). | Elucidates the forces holding the crystal lattice together. |
This table represents the type of data generated from X-ray crystallography experiments, as seen in related structures. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation of Pyrrolo[3,2-c]pyridine Isomers and Derivatives
Chromatographic methods are fundamental to the synthesis of this compound derivatives, serving the dual purposes of purity assessment and preparative isolation. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of a final compound. researchgate.net
In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, often a UV-Vis spectrophotometer, records the elution profile, allowing for the quantification of the main product and any impurities. The development of a validated RP-HPLC method is crucial for quality control, ensuring that a synthetic compound meets a required purity level (often >95%) for subsequent use. researchgate.net
In addition to analytical assessment, chromatographic techniques are essential for purification. Flash column chromatography is widely used after a reaction to separate the desired product from unreacted starting materials, reagents, and byproducts. For more challenging separations, such as isolating closely related isomers, preparative HPLC may be employed, which uses a larger column to handle greater quantities of material. Gas Chromatography (GC) can also be an effective method for separating volatile isomers of related halogenated compounds. chromforum.org The choice of stationary and mobile phases is critical for achieving effective separation of pyrrolopyridine derivatives. researchgate.netacs.org
The following table outlines a typical setup for the analytical purity assessment of a novel pyridine derivative using RP-HPLC.
| Parameter | Specification |
| Instrument | Agilent HPLC Model |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture (e.g., Acetonitrile:Water with Trifluoroacetic acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detector | Diode Array Detector (DAD) or UV Detector (e.g., at 220 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table represents a typical configuration for an HPLC method used in the analysis of synthetic pyridine derivatives. researchgate.net
Structure Activity Relationship Sar and Molecular Target Interactions of 3 Chloro 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Derivatives
Modulation of In Vitro Biological Activity through Substituent Effects on the Pyrrolo[3,2-c]pyridine Scaffold
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is intricately linked to the nature and position of substituents on the core ring system. These modifications can alter the compound's electronic properties, conformation, and ability to form key interactions with protein targets, thereby modulating its therapeutic potential.
Impact of Halogenation Patterns on Molecular Recognition and Binding
While specific studies detailing the direct impact of the 3-chloro-4-fluoro substitution pattern on the 1H-pyrrolo[3,2-c]pyridine scaffold are limited, the role of halogenation in molecular recognition is a well-established principle in drug design. Halogen atoms can influence binding affinity through various mechanisms, including steric effects, electronic modulation, and the formation of halogen bonds.
For instance, in a study of related pyrrolopyridine isomers, a 7-fluoro substitution was found to have a significant effect on the activity of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives as spleen tyrosine kinase (SYK) inhibitors. nih.gov The introduction of fluorine, a highly electronegative atom, can alter the charge distribution of the aromatic system, potentially enhancing interactions with electropositive regions of a protein's active site.
Furthermore, computational studies on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, another isomeric scaffold, as c-Met kinase inhibitors have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields for their biological activity. nih.govresearchgate.net This suggests that the electronic perturbations introduced by halogen atoms are critical for molecular recognition. The "magic chloro" effect, where a chlorine atom can act as a bioisostere for various functional groups, underscores the versatility of halogenation in drug discovery. chemrxiv.org The presence of a chlorine atom can lead to beneficial halogen bonding interactions with protein-ligand complexes. chemrxiv.org
Influence of N-Substitution on Binding Affinity and Selectivity with Protein Targets
N-substitution on the pyrrolo[3,2-c]pyridine ring system is a critical determinant of binding affinity and selectivity. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors or donors, and substituents on these atoms can sterically and electronically modulate these interactions.
In the development of Monopolar Spindle 1 (MPS1) kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, optimization of substituents at various positions, including those that would influence the nitrogen environment, was key to achieving high potency and selectivity. nih.govnih.gov For example, the optimization of a potent but nonselective and metabolically unstable 1H-pyrrolo[3,2-c]pyridine hit to a highly potent and selective inhibitor involved modifications of substituents that interact within the ATP-binding pocket of the kinase. nih.gov
Studies on related pyrrolopyridine isomers have also shed light on the role of N-substitution. For pyrrolo[3,4-c]pyridine derivatives, it was observed that replacing a piperidine (B6355638) ring at the N-2 position with other pharmacophoric groups did not substantially alter the pharmacological action profile, suggesting that for some targets, the N-substituent may play a more subtle role in modulating activity. nih.gov Conversely, for a series of FMS kinase inhibitors with a pyrrolo[3,2-c]pyridine core, the presence of a diarylamide or diarylurea moiety, which involves N-substitution, was a key feature of the most potent compounds. nih.govnih.gov
In Vitro Enzyme Inhibition Profiles of 3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine Analogs
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their inhibitory activity against a range of enzymes, demonstrating the versatility of this chemical framework in targeting different protein families.
Kinase Inhibition (e.g., Monopolar Spindle 1 (MPS1), FMS Kinase, Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinases (PI3Ks))
The pyrrolo[3,2-c]pyridine core has proven to be a valuable scaffold for the development of potent kinase inhibitors.
Monopolar Spindle 1 (MPS1): The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop orally bioavailable and selective inhibitors of MPS1, a key component of the spindle assembly checkpoint that is overexpressed in many cancers. nih.gov Through structure-based design, a high-throughput screening hit was optimized to a potent and selective chemical tool, CCT251455. nih.gov This compound stabilizes an inactive conformation of MPS1, demonstrating the potential of this scaffold in targeting allosteric sites. nih.govnih.gov
FMS Kinase: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.govnih.gov Several compounds exhibited potent inhibition, with the most active displaying IC50 values in the nanomolar range. nih.govnih.gov
| Compound | FMS Kinase IC50 (nM) |
|---|---|
| Compound 1e | 60 |
| Compound 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Fibroblast Growth Factor Receptors (FGFRs): While direct data on this compound derivatives as FGFR inhibitors is scarce, the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold has been a foundation for potent FGFR inhibitors. nih.govrsc.org Structure optimization of a lead compound from this series led to the identification of derivatives with pan-FGFR inhibitory activity in the low nanomolar range. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| Compound 4h | 7 | 9 | 25 | 712 |
Phosphoinositide 3-Kinases (PI3Ks): The related 1H-pyrrolo[3,4-c]pyridine scaffold has been explored for the development of PI3K inhibitors. A derivative, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione, showed high affinity for PI3Kγ. nih.gov
Integrase Inhibition (e.g., HIV-1 Integrase)
The pyrrolopyridine framework has also been investigated for its potential to inhibit viral enzymes, such as HIV-1 integrase. The isomeric pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has been suggested as a basis for creating compounds that are insensitive to mutations in HIV-1 integrase, which is a significant challenge in antiviral therapy. nih.govmdpi.com One of the most potent allosteric HIV-1 integrase inhibitors reported, STP0404, is a pyrrolopyridine-based compound with a picomolar IC50 value. researchgate.net
| Compound | Cell Line | HIV-1 Strain | IC50 (nM) |
|---|---|---|---|
| STP0404 | CEMx174 | 89.6 | 1.4 |
Furthermore, bicyclic compounds such as 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been synthesized and assessed in biochemical integrase assays, showing IC50 values in the low micromolar range (6–22 μM). nih.gov
Phosphodiesterase Inhibition (e.g., PDE4B)
The pyrrolopyridine scaffold has also been explored for its ability to inhibit phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov One of the lead compounds from this series, compound 11h, was a PDE4B preferring inhibitor and demonstrated acceptable in vitro ADME properties. nih.gov
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, which allows cancer cells to evade the host's immune system. nih.govnih.gov Consequently, the inhibition of IDO1 is a prominent strategy in cancer immunotherapy. nih.gov
Research into novel IDO1 inhibitors has led to the exploration of various heterocyclic scaffolds. Among these, a series of inhibitors featuring an octahydro-1H-pyrrolo[3,2-c]pyridine scaffold has been identified. nih.gov These compounds demonstrated effective IDO1 inhibition in both cellular and human whole blood assays. nih.gov The development of these inhibitors highlighted two lead compounds, 15 and 27 , which showed a combination of good cellular and whole blood IDO1 inhibition, low unbound clearance, and a reasonable mean residence time in rat pharmacokinetic studies. nih.gov The complex stereochemistry of the saturated pyrrolo[3,2-c]pyridine core, which contains multiple chiral centers, was a key aspect of this research, with different diastereomers being separated and evaluated. nih.gov
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production. Due to the high metabolic demands of cancer cells, they are often highly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.
While direct studies on this compound derivatives as NAMPT inhibitors are not extensively documented in the literature, research on closely related isomers has demonstrated the potential of the pyrrolopyridine scaffold. Potent NAMPT inhibitors have been developed using a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (B33335) scaffold. nih.gov Structure-based design techniques led to the identification of compounds with significant anti-NAMPT activity, such as a derivative that exhibited a biochemical NAMPT IC50 of 11 nM and an antiproliferative IC50 of 36 nM in PC-3 cancer cells. nih.gov Another optimized compound from this series showed a NAMPT IC50 of 10 nM and an antiproliferative IC50 of 7 nM in the A2780 cell line. nih.gov These findings underscore the utility of the broader pyrrolopyridine class in designing potent NAMPT inhibitors. nih.gov
Other Relevant Enzyme Systems Modulated by Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated inhibitory activity against several other key enzyme systems, highlighting the versatility of this chemical core.
FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. mdpi.com Its overexpression is linked to various cancers and inflammatory conditions like rheumatoid arthritis. mdpi.com A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect on FMS kinase. mdpi.comacs.org
Several compounds showed potent inhibition, with the most active, compound 1r , exhibiting an IC50 value of 30 nM. mdpi.comacs.org This was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). mdpi.comacs.org Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 different kinases and showed potent activity against bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. mdpi.comacs.org
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
|---|---|---|
| Compound 1e | 60 | N/A |
| Compound 1r | 30 | 84 |
| KIST101029 (Lead Compound) | 96 | 195 |
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them a key target for anticancer drugs. nih.gov A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics. nih.govnih.gov This design strategy involved using the rigid pyrrolo[3,2-c]pyridine scaffold to lock the conformation of analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. nih.gov
The majority of the synthesized compounds displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The most potent derivative, 10t , which incorporates an indolyl moiety, exhibited IC50 values ranging from 0.12 to 0.21 μM across the three cell lines. nih.gov Further studies confirmed that compound 10t potently inhibited tubulin polymerization and led to G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
In Vitro Receptor Binding and Modulation Studies
G-Protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)
G-protein coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. acs.org Its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govguidetopharmacology.org
While direct agonists based on the this compound scaffold are not widely reported, research on isomeric and related structures highlights the potential of this compound class. For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine system have been synthesized and evaluated as novel GPR119 agonists. nih.gov Specifically, a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were developed for this purpose. nih.gov Additionally, potent and selective GPR119 agonists have been identified from a series of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines, a related heterocyclic system. acs.orgnih.gov These findings suggest that the broader family of pyrrolopyridines and related scaffolds are suitable for interacting with the GPR119 receptor.
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORC2) Inverse Agonism
The retinoic acid receptor-related orphan receptor gamma t (RORγt or RORC2) is a nuclear receptor that acts as a master regulator of T-helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. Inverse agonists of RORC2 can suppress the production of pro-inflammatory cytokines like IL-17, representing a promising therapeutic strategy.
The pyrrolopyridine scaffold has been successfully utilized to develop potent RORC2 inverse agonists. A patent describes methyl- and trifluoromethyl-substituted pyrrolopyridine modulators of RORC2. Subsequent research led to the discovery of a potent, selective, and orally bioavailable RORC2 inverse agonist based on the 1H-pyrrolo[2,3-b]pyridine scaffold (an isomer of pyrrolo[3,2-c]pyridine). This compound, 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, demonstrated significant activity, validating the utility of the pyrrolopyridine core for targeting this nuclear receptor.
Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonism
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. nih.gov Agonists of the α7 nAChR are being investigated as potential treatments for cognitive deficits associated with schizophrenia and Alzheimer's disease. nih.gov
While literature specifically detailing this compound derivatives as α7 nAChR agonists is limited, related heterocyclic structures have shown activity at this receptor. For example, AZD0328, a spirocyclic compound containing a furo[2,3-b]pyridine (B1315467) moiety, has been identified as a partial α7 nAChR agonist. nih.gov Another compound, ABT-089, which features a 2-(S)-pyrrolidinylmethoxy)pyridine structure, acts as a weak agonist at the human α7 nAChR. These examples indicate that pyridine-containing heterocyclic systems can interact with the α7 nAChR, suggesting that the pyrrolo[3,2-c]pyridine scaffold could also be a viable starting point for the design of novel modulators.
In Vitro Cellular Activity and Pathway Modulation Studies of Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been the subject of extensive investigation in cellular models to determine their potential as therapeutic agents. These in vitro studies have revealed a broad range of biological activities, including antiproliferative effects against cancer cells, induction of apoptosis, and anti-inflammatory, antiviral, antimycobacterial, and antidiabetic properties.
The 1H-pyrrolo[3,2-c]pyridine nucleus is a key structural component in several series of compounds with significant antiproliferative activity against various human cancer cell lines. Research has demonstrated that diarylureas and diarylamides featuring this scaffold exhibit potent activity against melanoma. nih.gov A number of these compounds showed superior potency compared to the established drug Sorafenib in the A375P human melanoma cell line. nih.gov Notably, compounds 8c and 9b were found to be 7.50 and 454.90 times more selective for A375P melanoma cells over normal NIH3T3 fibroblasts, respectively. nih.gov Further studies on a panel of nine human melanoma cell lines confirmed the high potency of several derivatives, with some bisamide derivatives showing IC50 values in the double-digit nanomolar range. nih.gov
Another derivative, compound 1r, demonstrated strong potency against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov This compound also showed a favorable selectivity index, being 3.21 to 38.13 times more potent against cancer cells than normal fibroblasts. nih.gov
Additionally, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors displayed excellent antitumor activities. tandfonline.comsemanticscholar.org The standout compound from this series, 10t, exhibited the most potent antiproliferative effects against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 µM. tandfonline.comsemanticscholar.orgnih.gov
Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound/Series | Cancer Cell Line(s) | Potency (IC50) | Reference(s) |
|---|---|---|---|
| Diarylureas/Diarylamides | A375P (Melanoma) | Nanomolar to Micromolar range | nih.gov |
| Bisamide derivatives (9a-c, f) | Panel of 9 Melanoma lines | Double-digit Nanomolar range | nih.gov |
| Compound 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 µM | nih.gov |
| Compound 10t | HeLa (Cervical) | 0.12 µM | semanticscholar.org |
| Compound 10t | SGC-7901 (Gastric) | 0.15 µM | semanticscholar.org |
| Compound 10t | MCF-7 (Breast) | 0.21 µM | semanticscholar.org |
The mechanism behind the antiproliferative effects of certain 1H-pyrrolo[3,2-c]pyridine derivatives involves the induction of programmed cell death, or apoptosis. The potent derivative 10t, which targets the colchicine-binding site of tubulin, effectively inhibits tubulin polymerization. tandfonline.comsemanticscholar.org Immunostaining assays revealed that at a concentration of 0.12 µM, compound 10t significantly disrupts the dynamics of cellular microtubules. tandfonline.comnih.gov
This disruption of microtubule function leads to a halt in the cell division process. semanticscholar.org Flow cytometry analysis demonstrated that treating HeLa cells with compound 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM caused a significant, dose-dependent arrest of the cell cycle in the G2/M phase. tandfonline.comsemanticscholar.org This mitotic arrest is a common trigger for the intrinsic apoptotic pathway, and subsequent analyses confirmed that compound 10t does indeed induce apoptosis in these cancer cells. tandfonline.comsemanticscholar.org
The anti-inflammatory potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been linked to their ability to inhibit key signaling proteins such as FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). nih.gov FMS kinase is over-expressed in various inflammatory disorders, making it a valuable therapeutic target. nih.gov
In a cell-based assay, derivatives were tested for their ability to inhibit the growth of bone marrow-derived macrophages (BMDM) induced by colony-stimulating factor-1 (CSF-1). nih.gov Compound 1r was identified as a potent inhibitor in this assay, with an IC50 value of 84 nM. nih.gov This potency was 2.32-fold superior to that of the lead compound KIST101029, highlighting its potential for development as an anti-inflammatory agent. nih.gov
Table 2: Anti-inflammatory Activity of a 1H-Pyrrolo[3,2-c]pyridine Derivative
| Compound | Target/Assay | Cell Model | Potency (IC50) | Reference(s) |
|---|---|---|---|---|
| Compound 1r | FMS Kinase / CSF-1-induced growth inhibition | Bone Marrow-Derived Macrophages (BMDM) | 84 nM | nih.gov |
The 1H-pyrrolo[3,2-c]pyridine scaffold, also identified in chemical literature as 5-azaindole, has been incorporated into compounds designed as antiviral agents. google.comgoogle.com Research has specifically explored the utility of these derivatives against the Human Immunodeficiency Virus (HIV). Studies have reported the synthesis of several 1H-pyrrolo[3,2-c]pyridine compounds that exhibit moderate activity in inhibiting HIV-1 replication, with some derivatives achieving an effective concentration (EC50) below 10 µM. Furthermore, this core structure is found in patented compounds developed as HIV attachment inhibitors, which function by preventing the virus from binding to host cells. googleapis.com
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In in vitro assays against the H37Rv strain of M. tuberculosis, several compounds were identified as having good antitubercular activity. researchgate.net Specifically, compounds 7r, 7t, and 7u showed notable efficacy. researchgate.net The derivative 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) was found to be exceptionally potent, with a minimum inhibitory concentration (MIC) of less than 0.78 μg/mL. researchgate.net This compound also exhibited low cytotoxicity against the human HEK-293T cell line, suggesting a favorable selectivity profile. researchgate.net
The 1H-pyrrolo[3,2-c]pyridine framework is also being explored for its potential in treating metabolic diseases, including diabetes. Certain compounds based on this scaffold are under investigation as modulators of G-protein-coupled receptor kinase 5 (GRK5). googleapis.com The modulation of this protein is believed to play a role in regulating the expression and release of insulin. googleapis.com In studies evaluating these compounds, cellular glucose uptake was monitored using the fluorescent D-glucose analog 2-[N-(7- nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-2-deoxy-D-glucose (2-NBDG), directly assessing the impact of the compounds on this key diabetic pathway. googleapis.com Additionally, other derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized as part of research into Peroxisome Proliferator-Activated Receptor (PPAR) active compounds, which are well-established targets for antidiabetic drugs. epo.org
Cellular Pharmacokinetics and Metabolic Stability (In Vitro Liver Microsomes)
The metabolic stability of novel chemical entities is a critical parameter assessed during the drug discovery process to predict their in vivo pharmacokinetic profile. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for evaluating the metabolic fate of compounds. This section details the available research findings on the metabolic stability of derivatives of the this compound scaffold.
Research Findings on Pyrrolopyridine Derivatives
Investigations into the metabolic stability of various pyrrolopyridine derivatives have been undertaken to guide lead optimization efforts. While specific data on this compound is not extensively detailed in publicly available literature, studies on analogous structures provide valuable insights into the metabolic characteristics of this class of compounds.
One study on a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives found that a moderately active carboxylic acid derivative demonstrated significantly improved microsomal metabolic stability. nih.gov Further modification, replacing an ester group with a 1,2,4-oxadiazole (B8745197) moiety, also resulted in enhanced metabolic stability in vitro. nih.gov The most promising compound from this series, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, was noted for its good metabolic stability in liver microsomes, although quantitative data were not provided. nih.govresearchgate.net
In a separate study, Dragovich et al. synthesized 4-sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide. nih.gov Several of these derivatives were reported to have good in vitro stability in human liver microsomes, which was a key criterion for their advancement to further studies. nih.gov
More specific quantitative data is available for a 6-F-phenyl derivative of a pyrrolo[3,4-c]pyridine series investigated as a GPR119 agonist. nih.gov This compound, designated as 8a, exhibited good stability in both rat and human liver microsomes. nih.gov The intrinsic clearance (CLint), a measure of the liver's ability to metabolize a drug, was determined in these in vitro systems. nih.gov
Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a key pyrrolopyridine derivative in rat and human liver microsomes.
| Compound ID | Species | In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| 8a (6-F-phenyl derivative) | Rat | Liver Microsomes | 84 | nih.gov |
| 8a (6-F-phenyl derivative) | Human | Liver Microsomes | 29 | nih.gov |
Computational Chemistry and in Silico Modeling in 3 Chloro 4 Fluoro 1h Pyrrolo 3,2 C Pyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the pyrrolo[3,2-c]pyridine core, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors for various biological targets.
Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential as colchicine-binding site inhibitors in tubulin. tandfonline.comnih.gov Molecular modeling studies suggest that these compounds can interact with tubulin by forming hydrogen bonds at the colchicine (B1669291) site. tandfonline.comnih.gov For example, a highly active derivative, 10t, was shown to form hydrogen bonds with Thrα179 and Asnβ349 residues of tubulin. tandfonline.comnih.gov This highlights how specific substitutions on the pyrrolo[3,2-c]pyridine scaffold can dictate binding affinity and biological activity.
In other studies, docking of different pyrrolo[3,2-c]pyridine derivatives has been used to explain the structure-activity relationships observed in vitro against targets like glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase, which are crucial for antimycobacterial activity. researchgate.net Similarly, docking has been applied to understand the inhibitory mechanism of this scaffold against FMS kinase, a target in cancer therapy. nih.gov These studies collectively underscore the utility of molecular docking in rationalizing the biological activity of new pyrrolo[3,2-c]pyridine derivatives and predicting how substitutions, such as the 3-chloro and 4-fluoro groups, influence ligand-target interactions. The electronegative nature of the chlorine and fluorine atoms on the 3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine core can significantly influence binding orientation and affinity through specific interactions like halogen bonds or altered hydrogen bonding capacity.
| Derivative Class | Biological Target | Key Interacting Residues | Reference |
|---|---|---|---|
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin (Colchicine Site) | Thrα179, Asnβ349 | tandfonline.comnih.gov |
| Substituted 1H-pyrrolo[3,2-c]pyridines | Glutamate Racemase (MurI) | Not specified | researchgate.net |
| N-phenylbenzamide derivatives of pyrrolo[3,2-c]pyridine | FMS Kinase | Not specified | nih.gov |
| Fused pyrrolo[3,2-d]pyrimidine derivatives | EGFR / CDK2 | Not specified | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. While specific pharmacophore models for this compound are not extensively documented in the literature, studies on structurally related heterocyclic systems demonstrate the approach's utility.
For instance, pharmacophore modeling has been successfully applied to discover 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidine derivatives as G Protein-Coupled Receptor 119 agonists. jmcdd.org Such models help in understanding the key features required for activity and can be used to screen large compound libraries for potential new hits. researchgate.net Similarly, a pharmacophore model for suberoylanilide hydroxamic acid (SAHA) was developed to guide the synthesis of new anticancer agents based on a pyrrolo[3,4-c]pyrrole (B14788784) scaffold. scielo.org.mx
For this compound, a pharmacophore model would likely include features such as hydrogen bond donors (the pyrrole (B145914) N-H), hydrogen bond acceptors (the pyridine (B92270) nitrogen), and hydrophobic/aromatic regions. The chloro and fluoro substituents would contribute to the hydrophobic features and could also act as weak hydrogen bond acceptors. Developing such a model would involve aligning a set of active compounds based on this scaffold, identifying common chemical features, and generating a 3D hypothesis that can be used to virtually screen for new molecules with potentially similar or improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Biological Activity Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This predictive model can then be used to estimate the activity of newly designed, unsynthesized compounds.
3D-QSAR and molecular docking studies have been performed on pyrrole derivatives to correlate their structural features with antitubercular activity. researchgate.netresearchgate.net These studies help in understanding how different substituents on the pyrrole ring influence biological outcomes. For example, in a study of pyrrole derivatives as antitubercular agents, QSAR models were developed to predict activity and screen virtual libraries, leading to the identification of promising new compounds. researchgate.net In another study on pyrrolo[3,4-b]pyridin-5-ones, a QSAR study revealed that six-membered rings were significant molecular frameworks for cytotoxic activity against cervical cancer cell lines. nih.gov
For a series of derivatives based on the this compound core, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and correlating them with their measured biological activity. The resulting model could predict the activity of new analogues, guiding synthetic efforts toward compounds with enhanced potency. The electronic properties of the chloro and fluoro groups would be critical descriptors in such a model.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and proteins over time, as well as the kinetics of their binding. This method offers deeper insights than static docking models.
MD simulations have been effectively used to study halogenated pyrrolopyrimidine ligands, which are structurally analogous to this compound. mdpi.com A study on halogenated tubercidin (B1682034) ligands binding to the Haspin receptor used MD simulations to confirm the stability of key halogen bond interactions and to predict the relative binding free energy of the ligand-receptor complexes. mdpi.com The simulations, which can run for nanoseconds, provide information on internal motions and conformational changes that are crucial for understanding the binding process. mdpi.com
Applying MD simulations to this compound and its derivatives bound to a specific target would allow for a detailed analysis of the stability of the binding pose predicted by docking. It would also help in understanding the role of the halogen substituents in the binding kinetics and thermodynamics, providing a more complete picture of the ligand-target interaction. Such simulations have also been employed to investigate the affinity of 4H-pyrano[3,2-c]pyridine analogues to their target, demonstrating the broad applicability of this technique. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Halogenated Pyrrolo[3,2-c]pyridines
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. These methods are particularly valuable for understanding halogenated compounds.
Studies on related halogenated heterocycles have used DFT to quantify interaction energies, particularly the role of halogen bonding. mdpi.com For example, calculations on halogenated pyrrolo[2,3-d]pyrimidine models helped to shed light on the interaction energy between the halogen atom and an aromatic acceptor residue in a protein. mdpi.com Similarly, quantum mechanical methods like DFT and Hartree-Fock (HF) have been used to characterize the 3-chloro-4-fluoronitrobenzene (B104753) molecule, which shares the same halogen substitution pattern on a benzene (B151609) ring. prensipjournals.comprensipjournals.com These calculations can determine key properties like molecular geometries, vibrational frequencies, NMR chemical shifts, dipole moments, and energy gaps between frontier molecular orbitals (HOMO-LUMO). prensipjournals.comprensipjournals.com
For this compound, DFT calculations could be used to:
Predict its molecular geometry and electronic charge distribution.
Analyze the HOMO and LUMO energies to understand its chemical reactivity and kinetic stability.
Calculate the molecular electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.
Quantify the strength of potential halogen bonds with protein residues.
Such calculations provide fundamental insights into the intrinsic properties of the molecule, which are crucial for rationalizing its behavior in biological systems and for designing derivatives with tailored electronic characteristics. mdpi.com
| Parameter | Computational Method | Calculated Value Range | Significance | Reference |
|---|---|---|---|---|
| 13C NMR Chemical Shifts | DFT | 141.83 ppm - 186.394 ppm | Predicts spectroscopic properties for structural confirmation. | prensipjournals.comprensipjournals.com |
| 13C NMR Chemical Shifts | HF | 129.743 ppm - 174.373 ppm | Provides alternative theoretical prediction for comparison. | prensipjournals.comprensipjournals.com |
| Vibrational Frequencies (C-F stretch) | DFT/HF | 722-1248 cm-1 | Helps in interpreting vibrational spectra (e.g., IR, Raman). | prensipjournals.com |
| Electronic Properties | DFT/HF | Dipole moment, chemical hardness, energy gap, etc. | Analyzes reactivity, stability, and potential for intermolecular interactions. | prensipjournals.com |
Q & A
Q. What are the established synthetic routes for 3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine, and what are their respective yields?
Answer: The synthesis typically involves halogenation and fluorination steps. A representative method involves:
- Step 1: Fluorination of a pyrrolopyridine precursor using Selectfluor® in acetonitrile/ethanol at 70°C, yielding 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine (29% yield) .
- Step 2: Subsequent coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, to introduce aryl/heteroaryl groups. For example, Pd-mediated coupling with 3-chloro-4-fluoroaniline achieved 70% yield after purification .
Key Characterization: - NMR/HRMS: H NMR (DMSO-d6) δ: 7.23 (d, J=4.7 Hz), 7.59 (t, J=2.3 Hz); HRMS (ESI): m/z [M+H]+ calc. 171.0120, found 171.0123 .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Answer:
- Multi-NMR Analysis: H, C, and F NMR are critical for confirming substitution patterns and fluorine/chlorine positions .
- Mass Spectrometry: HRMS (ESI or EI) validates molecular weight and isotopic patterns, distinguishing between regioisomers .
- X-ray Crystallography: Resolves ambiguities in fused-ring systems, as demonstrated for analogous furopyridine derivatives .
Advanced Research Questions
Q. What methodological strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer: Low yields (e.g., 20.2% for 4-phenyl derivatives) are often due to steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Pd(PPh3)4 vs. Pd2(dba)3/XPhos, with the latter improving yields to >70% in aryl aminations .
- Solvent/Base Optimization: Dichloromethane with Cs2CO3 enhances reactivity compared to polar aprotic solvents .
- Temperature Control: Reactions at 100°C for 12–16 hours balance conversion and side-product formation .
Q. How do electronic effects of the chloro-fluoro substituents influence reactivity in nucleophilic aromatic substitution?
Answer:
- Electron-Withdrawing Effects: The chloro and fluoro groups activate the pyrrolopyridine core toward nucleophilic attack at the 4-position.
- Regioselectivity: Fluorine’s strong inductive effect directs substitution to the 3-chloro position, as observed in amination reactions .
- Kinetic Studies: Hammett plots for analogous systems show σp values correlating with reaction rates (ρ ≈ +2.1 for electron-deficient rings) .
Q. How can contradictory antimicrobial activity data for derivatives of this compound be rationalized?
Answer: Variability in MIC (minimal inhibitory concentration) values between bacterial and fungal strains arises from:
- Membrane Permeability: Bacterial membranes (e.g., E. coli) are more permeable to small heterocycles than fungal cell walls .
- Target Specificity: Derivatives inhibit bacterial DNA gyrase (IC50 ~0.5 µM) but lack affinity for fungal cytochrome P450 enzymes .
Data Table: Antimicrobial Activity of Derivatives
| Compound | MIC (E. coli) | MIC (C. albicans) | Inhibition Diameter (mm) |
|---|---|---|---|
| 4-Phenyl derivative | 8 µg/mL | >64 µg/mL | 12 ± 1.2 |
| 4-Furopyridine | 16 µg/mL | 32 µg/mL | 8 ± 0.8 |
| Data sourced from standardized agar diffusion assays . |
Methodological Recommendations
- Purification: Reverse-phase HPLC or silica gel chromatography is essential for isolating regioisomers .
- Stability Testing: Monitor decomposition under acidic/basic conditions via LC-MS; fluoro substituents enhance stability at pH 7–9 .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electrophilic regions for functionalization, guiding synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
